molecular formula C20H24ClNO4 B14770774 8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

Cat. No.: B14770774
M. Wt: 377.9 g/mol
InChI Key: UECSFVRIQLMNAV-UHFFFAOYSA-N
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Description

8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a chloro-substituted phenyl group. The presence of the Boc (tert-butoxycarbonyl) protecting group further adds to its stability and reactivity in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the bicyclic core through an intramolecular cyclization reaction. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is also a critical factor, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective reactions at the nitrogen atom, while the chloro-substituted phenyl group can participate in various binding interactions. These properties make it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: A structurally similar compound with

Properties

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

tert-butyl 3-(4-chloro-2-methoxycarbonylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C20H24ClNO4/c1-20(2,3)26-19(24)22-14-6-7-15(22)10-12(9-14)16-8-5-13(21)11-17(16)18(23)25-4/h5,8-9,11,14-15H,6-7,10H2,1-4H3

InChI Key

UECSFVRIQLMNAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=C(C=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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